
3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst . The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a reference standard for analytical methods such as NMR, HPLC, LC-MS, and UPLC . In biology and medicine, it is used in the study of enzyme interactions and metabolic pathways . Industrial applications include its use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylic acid can be compared with similar compounds such as 3-Oxo-2,3,5,6,7,8-hexahydro-isoquinoline-4-carboxylic acid . While both compounds share a similar core structure, they differ in their specific functional groups and molecular properties . This uniqueness allows this compound to be used in distinct research and industrial applications .
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylic acid in laboratory settings?
- Methodological Answer : Adopt standard precautions for oxo-carboxylic acids: use PPE (gloves, safety goggles), ensure adequate ventilation, and avoid inhalation of dust or aerosols. In case of skin contact, wash immediately with water for 15 minutes. Maintain access to emergency eyewash stations and safety showers. Store in sealed containers in dry, ventilated areas to prevent electrostatic discharge .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic and aliphatic proton environments to confirm the cinnoline core and substituent positions.
- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm.
- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS). Validate methods per ICH guidelines for specificity and precision .
Q. What synthetic routes are documented for preparing this compound, and what are their limitations?
- Methodological Answer : Cyclocondensation of 1,2-diamines with β-keto esters under acidic conditions (e.g., H2SO4 catalysis) yields the hexahydrocinnoline scaffold. Carboxylation via CO2 insertion or oxidation of methyl groups is common. Limitations include low regioselectivity (40-60% yields) and side reactions requiring column chromatography for purification .
Q. How can researchers assess the thermal and oxidative stability of this compound under varying conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min in N2/O2 atmospheres).
- Accelerated Aging Studies : Expose samples to 40°C/75% relative humidity for 4 weeks, monitoring degradation via HPLC. Use factorial design to evaluate interactions between temperature, humidity, and oxygen levels .
Advanced Research Questions
Q. How can factorial design optimize synthesis parameters to maximize yield and purity?
- Methodological Answer : Apply a 2³ factorial design to test temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF). Response surface methodology (RSM) identifies optimal conditions (e.g., 100°C, 10 mol% ZnCl2 in DMF), balancing reaction rate and byproduct formation. Confirm reproducibility through triplicate runs .
Q. What computational strategies predict the reactivity and stability of derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate reaction pathways for carboxylation or ring-opening, focusing on transition-state energies.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility and aggregation.
- AI Integration : Train neural networks on existing SAR data to prioritize derivatives with enhanced bioactivity .
Q. How to resolve contradictions in reported stability data across studies?
- Methodological Answer : Conduct a meta-analysis to isolate variables (e.g., impurity profiles, analytical methods). Replicate experiments under standardized conditions (e.g., USP-NF protocols) and cross-validate using orthogonal techniques (e.g., NMR for structural integrity vs. HPLC for purity). Statistical tools like ANOVA identify significant factors .
Q. What reactor design considerations are critical for scaling up synthesis?
- Methodological Answer : Use continuous-flow reactors with precise temperature control to mitigate exothermic side reactions. Incorporate membrane separation (e.g., nanofiltration) for in-line purification. Computational fluid dynamics (CFD) models optimize mixing efficiency and residence time distribution .
Q. How can AI-driven platforms accelerate derivative discovery?
- Methodological Answer : Deploy generative adversarial networks (GANs) to design novel analogs, filtered by synthetic feasibility (e.g., retrosynthetic scoring). High-throughput robotic systems validate predictions via parallel synthesis. Quantum mechanics/molecular mechanics (QM/MM) simulations refine activity predictions .
Q. What challenges arise in quantifying trace impurities, and how are they addressed?
- Methodological Answer : Low-abundance impurities (e.g., regioisomers) require UHPLC-MS/MS with MRM (multiple reaction monitoring) for sensitivity. Quality-by-design (QbD) principles optimize column chemistry (e.g., HILIC for polar impurities) and gradient profiles. Spike recovery studies ensure accuracy at ppm levels .
Q. Notes
Properties
IUPAC Name |
3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8-7(9(13)14)5-3-1-2-4-6(5)10-11-8/h1-4H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSWPIBEHRDXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NNC(=O)C(=C2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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